2-Amino-3-(3-methoxyphenyl)propanoic acid

描述

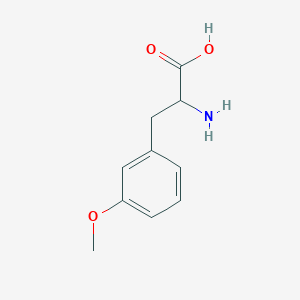

2-Amino-3-(3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol It is a derivative of phenylalanine, an essential amino acid, and features a methoxy group attached to the benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for research and commercial applications.

化学反应分析

Types of Reactions

2-Amino-3-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on charcoal (Pd/C) and hydrogen gas (H2) is a typical method.

Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various halogenated or nitrated derivatives.

科学研究应用

Neuroscience

In neuroscience, 2-Amino-3-(3-methoxyphenyl)propanoic acid is primarily utilized to study neurotransmitter systems, particularly glutamate receptors. These receptors are vital for understanding neurological disorders such as epilepsy, schizophrenia, and neurodegenerative diseases. The compound acts as a tool for examining receptor activity and signaling pathways, contributing to the development of therapeutic strategies targeting these conditions .

Pharmaceutical Development

The pharmaceutical industry explores this compound for its potential in drug formulation. It is particularly useful in creating compounds that selectively target specific receptors, enhancing therapeutic efficacy while minimizing side effects. Research indicates that this compound can be incorporated into drug designs aimed at treating various ailments, including pain management and neurodegenerative diseases .

Biochemical Research

Researchers employ this compound to investigate metabolic pathways and enzyme interactions. This application provides insights into cellular processes and disease mechanisms. The compound's role in metabolic studies is crucial for understanding how certain enzymes function and how they can be modulated for therapeutic benefits .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatographic techniques. It aids in the quantification of related compounds in complex mixtures, which is essential for quality control in pharmaceuticals. By providing a reliable reference point, it enhances the accuracy of analytical measurements .

Agrochemical Applications

The compound is also being studied for its potential use in developing new agrochemicals that can enhance plant growth or protect against pests. This application contributes to sustainable agricultural practices by potentially reducing the reliance on harmful pesticides while promoting healthy crop development .

Case Study 1: Neurotransmitter Systems

作用机制

The mechanism of action of 2-Amino-3-(3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its methoxy group may also play a role in modulating its activity and interactions with other molecules .

相似化合物的比较

Similar Compounds

3-Methoxy-D,L-tyrosine: Another derivative of phenylalanine with similar structural features.

3-Methoxyphenylpropionic acid: A related compound with a similar methoxy-substituted benzene ring.

Uniqueness

2-Amino-3-(3-methoxyphenyl)propanoic acid is unique due to its specific combination of an amino group and a methoxy-substituted benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

生物活性

2-Amino-3-(3-methoxyphenyl)propanoic acid, commonly referred to as a derivative of phenylpropanoic acid, exhibits significant biological activities that are of interest in medicinal chemistry and pharmacology. Its structural features suggest potential interactions with various biological targets, particularly in the realm of neuropharmacology and anti-inflammatory responses.

- Molecular Formula : C10H13NO3

- Molecular Weight : 195.22 g/mol

- CAS Number : 102-97-6

The compound is known to act primarily as an antagonist at the AMPA receptor, which is critical in mediating fast synaptic transmission in the central nervous system. This interaction can lead to alterations in neuronal excitability and synaptic plasticity, making it a candidate for research into neuroprotective agents and treatments for neurodegenerative diseases.

Neuropharmacological Effects

Research indicates that this compound exhibits notable effects on neuronal activity:

-

AMPA Receptor Antagonism :

- The compound has been shown to inhibit AMPA receptor-mediated currents, thereby reducing excitatory neurotransmission. In studies, the (R)-enantiomer demonstrated a significant reduction in charge transfer during spontaneous excitatory postsynaptic currents (EPSCs), suggesting its potential use in managing conditions like epilepsy and anxiety disorders .

- Behavioral Studies :

Anti-inflammatory Activity

The compound also displays anti-inflammatory properties, which are essential for therapeutic applications in conditions characterized by excessive inflammation.

- Cytokine Production :

Toxicity Profile

While the compound shows promising biological activities, it is important to consider its toxicity:

- Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315). These safety profiles necessitate careful handling and further investigation into its safety margins for therapeutic use .

Case Studies

A variety of studies have explored the biological activity of this compound:

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2-amino-3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXGLOBWOMUGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339173 | |

| Record name | 2-amino-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7635-28-1 | |

| Record name | 2-amino-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。